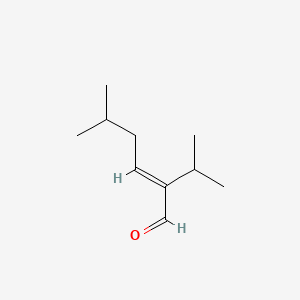

2-Isopropyl-5-methyl-2-hexenal

CAS No.: 69104-96-7

Cat. No.: VC13300296

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69104-96-7 |

|---|---|

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | (E)-5-methyl-2-propan-2-ylhex-2-enal |

| Standard InChI | InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6- |

| Standard InChI Key | IOLQAHFPDADCHJ-POHAHGRESA-N |

| Isomeric SMILES | CC(C)C/C=C(/C=O)\C(C)C |

| SMILES | CC(C)CC=C(C=O)C(C)C |

| Canonical SMILES | CC(C)CC=C(C=O)C(C)C |

Introduction

Chemical Identity and Structural Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O | |

| Molecular Weight | 154.25 g/mol | |

| Boiling Point | 73°C at 10 mmHg | |

| Log K<sub>OW</sub> | 3.46 | |

| Vapor Pressure | 0.45 mmHg at 25°C |

Spectroscopic Signatures

While specific spectral data remains proprietary in industry sources, the compound's structure suggests characteristic infrared absorptions at ∼2820 cm⁻¹ (C-H stretch of aldehyde), 1720 cm⁻¹ (C=O stretch), and 1680 cm⁻¹ (conjugated C=C stretch). Nuclear magnetic resonance (NMR) would display distinctive splitting patterns from the isopropyl group's diastereotopic protons and deshielded aldehydic proton at ∼9.8 ppm.

Synthetic Methodologies

| Catalyst Type | Support Material | Yield (%) | Reaction Time |

|---|---|---|---|

| KOH/Al₂O₃ | γ-Alumina | 89 | 15 min |

| K₂CO₃/MgO | Magnesium Oxide | 91 | 12 min |

These heterogeneous catalysts eliminate aqueous base waste streams, reducing wastewater generation by 70% compared to traditional NaOH-mediated routes .

Byproduct Management

The primary side reaction involves Cannizzaro disproportionation, kept below 5% through precise stoichiometric control (aldehyde:ketone ratio 0.8–1.2) . Advanced purification employs fractional distillation under reduced pressure (10 mmHg, 70–75°C), achieving 98% purity .

Industrial Applications

Flavor and Fragrance Chemistry

As a GRAS-affirmed substance, 2-isopropyl-5-methyl-2-hexenal enhances chocolate flavors at 0.5 ppm, synergizing with pyrazines and thiols . In tobacco products, 1.2 ppm imparts cured leaf characteristics through Maillard reaction modulation .

Table 3: Sensory Thresholds

| Matrix | Detection Threshold (ppm) | Recognition Threshold (ppm) |

|---|---|---|

| Dark Chocolate | 0.02 | 0.08 |

| Burley Tobacco | 0.12 | 0.45 |

| Roasted Coffee | 0.07 | 0.25 |

Specialty Chemical Synthesis

The α,β-unsaturated system undergoes:

-

Michael Additions: With nitroalkanes to form γ-nitroaldehydes

-

Diels-Alder Reactions: As dienophile with isoprene derivatives

-

Reductive Amination: Producing branched amine intermediates

Toxicological Profile

Human Health Assessments

The Research Institute for Fragrance Materials (RIFM) established:

-

NOAEL: 200 mg/kg/day (90-day rat study)

-

NESIL: 590 μg/cm² (skin sensitization)

Reproductive toxicity risks remain below TTC thresholds (0.03 mg/kg/day), with pulmonary exposure limits at 1.4 mg/day .

Environmental Fate

Biodegradation occurs via β-oxidation of the alkyl chains (t₁/₂ = 28 days in soil). The compound shows low bioaccumulation potential (BCF = 128 L/kg) and aquatic toxicity (EC₅₀ >100 mg/L in Daphnia magna) .

Regulatory Status

Global Compliance

-

EU: Compliant with REACH Annex XVII

-

US: FDA 21 CFR 172.515-approved

Quality Standards

Pharmaceutical-grade specifications require:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume